molecular formula C17H20N2O3S B6577248 1-[(2-methylphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one CAS No. 1096221-44-1

1-[(2-methylphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one

Cat. No.: B6577248
CAS No.: 1096221-44-1
M. Wt: 332.4 g/mol
InChI Key: RYPHCLQAWDFPDW-UHFFFAOYSA-N
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Description

1-[(2-Methylphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one is a heterocyclic compound featuring a six-membered dihydropyridinone core. The structure is substituted at position 1 with a 2-methylbenzyl group and at position 5 with a pyrrolidine sulfonyl moiety.

Synthetic routes for analogous dihydropyridinones often involve cyclization strategies, such as those employing aminoacetylenic ketones or electron-deficient acetylenes, as seen in related pyrrolone derivatives . While direct data on this compound’s biological activity is unavailable, structurally similar dihydropyrimidinones and dihydropyridinones are reported to exhibit antimicrobial, antifungal, and enzyme-inhibitory properties .

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]-5-pyrrolidin-1-ylsulfonylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-14-6-2-3-7-15(14)12-18-13-16(8-9-17(18)20)23(21,22)19-10-4-5-11-19/h2-3,6-9,13H,4-5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYPHCLQAWDFPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C=CC2=O)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(2-methylphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C17H20N2O3S
  • Molecular Weight : 332.4 g/mol
  • CAS Number : 1096221-44-1

The compound features a dihydropyridinone structure with a pyrrolidine sulfonyl moiety, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures have demonstrated notable antibacterial properties. For instance, derivatives containing pyrrolidine rings have been shown to exhibit significant activity against both Gram-positive and Gram-negative bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) . The specific compound under review has not been extensively tested in clinical trials but is hypothesized to possess similar antimicrobial properties based on structural analogies.

The biological activity of this compound may involve:

  • Inhibition of Protein Synthesis : Similar compounds have been shown to disrupt bacterial protein synthesis, leading to antimicrobial effects.
  • Caspase Activation : As noted earlier, potential interactions with caspase pathways could indicate a role in apoptosis modulation.

Case Studies

While specific case studies directly involving this compound are scarce, related compounds have been studied extensively:

  • Antibacterial Efficacy : A study evaluating a series of pyrrolidine derivatives found that certain modifications led to enhanced antibacterial activity against MRSA . This suggests that structural variations in the pyrrolidine moiety can significantly influence biological outcomes.
  • Caspase Interaction Studies : Research on related compounds indicates that modifications impacting the sulfonyl group can alter caspase activation profiles, potentially enhancing apoptotic signaling pathways .

Comparative Analysis

Compound NameActivity TypeNotable EffectsReference
Pyrrolidine Derivative AAntibacterialEffective against MRSA
Pyrrolidine Derivative BApoptosis InductionEnhanced caspase-3 activation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Position 1 Substituent Position 5 Substituent Key Functional Groups
Target Compound Dihydropyridinone 2-Methylbenzyl Pyrrolidine sulfonyl Sulfonyl, Benzyl
1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one Dihydro-3H-pyrrol-3-one 4-Chlorophenyl, 2-methylphenyl Thiophene Thiophene, Chlorophenyl
6-[(2-Chloropyridin-5-ylmethyl)(ethyl)azanyl]-4-(2-fluorophenyl)-1-methyl-5-nitro-1,2,3,4-tetrahydropyridin-2-one Tetrahydropyridinone 2-Fluorophenyl, methyl Nitro, Chloropyridinylmethyl Nitro, Fluorophenyl
1-(6-Methyl-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone Dihydropyrimidin-2(1H)-thione Phenyl, methyl Sulfanylidene (thione) Thione, Acetyl
Key Observations:
  • Core Flexibility: The dihydropyridinone core in the target compound allows for partial planarity, contrasting with the fully saturated tetrahydropyridinone in and the five-membered dihydro-3H-pyrrol-3-one in . Larger rings (six-membered) may exhibit greater conformational adaptability for target binding .
  • The 2-methylbenzyl substituent increases lipophilicity relative to the 4-chlorophenyl group in , which could improve bioavailability.
Key Insights:
  • The sulfonyl group in the target compound may enhance interactions with enzymatic targets (e.g., sulfonamide-based inhibitors), contrasting with the thione group in , which offers different hydrogen-bonding geometries.

Crystallographic and Conformational Analysis

  • Ring Puckering: The dihydropyridinone core may exhibit puckering, as described for monocyclic systems in . Puckering coordinates (e.g., amplitude, phase) could influence binding conformations.
  • Software Utilization : Structural analysis of analogs often employs SHELX for refinement and ORTEP for graphical representation , suggesting similar methodologies could elucidate the target compound’s geometry.

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